Home > Products > Screening Compounds P66787 > N-1,3-benzodioxol-5-yl-4-[ethyl(methylsulfonyl)amino]benzamide
N-1,3-benzodioxol-5-yl-4-[ethyl(methylsulfonyl)amino]benzamide -

N-1,3-benzodioxol-5-yl-4-[ethyl(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4962611
CAS Number:
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(1,3-Benzodioxol-5-yl)-4-[ethyl(methylsulfonyl)amino]benzamide is a synthetic compound that acts as a potent and selective antagonist for the bradykinin B1 receptor. [] Bradykinin receptors, classified as B1 and B2, are G protein-coupled receptors involved in pain, inflammation, and cardiovascular regulation. [] While B2 receptors are constitutively expressed, B1 receptors are primarily induced by tissue injury and inflammation. [] This compound serves as a valuable tool in scientific research to investigate the role of the bradykinin B1 receptor in various physiological and pathological processes.

Mechanism of Action

N-(1,3-Benzodioxol-5-yl)-4-[ethyl(methylsulfonyl)amino]benzamide exerts its effects by selectively binding to the bradykinin B1 receptor and blocking its activation by endogenous agonists like des-Arg-bradykinin and Lys-des-Arg-bradykinin. [] This antagonistic action inhibits the downstream signaling cascade usually triggered by bradykinin B1 receptor activation, thus preventing the release of inflammatory mediators and reducing pain perception. []

Applications
  • Inflammatory Diseases: Investigating its potential in treating chronic inflammatory conditions, particularly those with an immune component. []
  • Pain Management: Exploring its efficacy in managing different types of pain, including inflammatory and neuropathic pain. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is an orally bioavailable purine-based inhibitor of heat shock protein 90 (Hsp90) []. It exhibits good in vitro and in vivo profiles, including a characteristic molecular biomarker signature of Hsp90 inhibition. This compound has demonstrated significant antitumor effects in multiple human cancer xenograft models [].

N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide monohydrochloride (JTC-801)

Compound Description: JTC-801 acts as a potent and selective nonpeptide antagonist of the nociceptin/orphanin FQ (Noc/OFQ) receptor []. It effectively blocks allodynia and hyperalgesia induced by intrathecal administration of Noc/OFQ in mice []. This compound does not induce allodynia on its own, further demonstrating its antagonistic properties [].

N-[2-[[(3S,4S)-1-E4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a selective antagonist of the chemokine receptor CCR2 [, ]. In the context of neuropathic pain, INCB3344 reverses the upregulated expression of proinflammatory markers and inhibits the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway in the dorsal horn spinal cord of animals with chronic constriction of the sciatic nerve []. It also effectively blocks the potentiation of Nav1.8 sodium channel currents by CCL2 in sensory neurons [].

Properties

Product Name

N-1,3-benzodioxol-5-yl-4-[ethyl(methylsulfonyl)amino]benzamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[ethyl(methylsulfonyl)amino]benzamide

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C17H18N2O5S/c1-3-19(25(2,21)22)14-7-4-12(5-8-14)17(20)18-13-6-9-15-16(10-13)24-11-23-15/h4-10H,3,11H2,1-2H3,(H,18,20)

InChI Key

FBKGLQOHADOJOK-UHFFFAOYSA-N

SMILES

CCN(C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.